叔丁基2-氨基-2-(3-氨基环丁基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

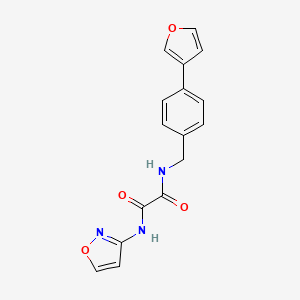

Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate is a cyclobutyl-containing amino acid derivative that has been used in a variety of scientific research applications due to its unique structure and properties. This compound is used in a range of different experiments, including organic synthesis, peptide synthesis, and biochemical and physiological studies.

科学研究应用

1.构象受限的GABA类似物的合成

叔丁基2-氨基-2-(3-氨基环丁基)乙酸酯已被用于合成构象受限的GABA类似物,如顺式-(2-氨基环丁基)乙酸。这些类似物在研究神经递质系统中很重要,可能对神经学研究产生影响(Awada等,2014)。

2.潜在致癌物质的开发

已经对赤藓红素和苏氨酸-β-氟代门冬酰胺的合成和生物学性质进行了研究,它们是潜在的致癌物质。这些化合物使用二叔丁基2-氨基-3-氟-2-丁烯-1,4-二酸酯[(E)-和(Z)-2]合成,突出了叔丁基氨基酸在开发癌症治疗剂中的作用(Wanner等,1980)。

3.螺环吲哚内酯的合成

该化合物已被用于叔丁基[2-(苄叉烯基氨基)苯基]乙酸酯的碱促进环化,这是合成螺环吲哚内酯的一个步骤。该过程在复杂有机分子的开发中具有重要意义,这些分子在药物化学中具有各种应用(Hodges等,2004)。

4.手性环状氨基酸酯的产生

叔丁基2-氨基-2-(3-氨基环丁基)乙酸酯已被用于合成手性环状氨基酸酯,这在手性催化剂的开发中很重要,并且可以影响不对称合成过程(Moriguchi等,2014)。

5.有机合成中的阴离子级联再环化

该化合物在吡唑并[5,1-c][1,2,4]三嗪向吡咯并[1,2-b][1,2,4]三嗪和[1,2,4]三嗪并[2',3':1,5]吡咯并[3,2-c]异喹啉体系的阴离子级联再环化中起作用。此类过程在有机合成领域至关重要,为创建复杂杂环结构提供了途径(Ivanov,2020)。

作用机制

Target of Action

The primary targets of Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate are currently unknown . This compound is a derivative of glycine , an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina Therefore, it might interact with glycine receptors or other proteins involved in glycine metabolism.

Mode of Action

As a glycine derivative , it might mimic the action of glycine by binding to glycine receptors and modulating their activity This could result in changes in neuronal excitability and neurotransmission

Biochemical Pathways

Given its structural similarity to glycine , it might be involved in the glycine, serine, and threonine metabolism pathway. This could potentially influence the synthesis and degradation of these amino acids and their derivatives, affecting various physiological processes. More research is needed to identify the exact pathways affected by this compound.

Result of Action

As a potential glycine analog , it might affect neuronal excitability and neurotransmission, leading to changes in various neurological functions.

Action Environment

The action of Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate can be influenced by various environmental factors These might include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where the compound is present These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets

属性

IUPAC Name |

tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8(12)6-4-7(11)5-6/h6-8H,4-5,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHGAJBVNRZRIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CC(C1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2535381.png)

![N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2535383.png)

![7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2535384.png)

![N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2535385.png)

![4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2535396.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2535397.png)

![4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2535398.png)